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How to remove antimony pentachloride impurities from antimony trichloride

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Compound of Interest		
Compound Name:	Antimony trichloride	
Cat. No.:	B158539	Get Quote

Technical Support Center: Purification of Antimony Trichloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **antimony trichloride** (SbCl₃). The following information addresses common issues related to the removal of antimony pentachloride (SbCl₅) impurities.

Frequently Asked Questions (FAQs)

Q1: My **antimony trichloride** reagent has a yellow or brownish tint. What is the likely cause and how can I purify it?

A yellow to brown discoloration in **antimony trichloride** typically indicates the presence of impurities, most commonly antimony pentachloride (SbCl₅) or iron compounds.[1][2] Pure **antimony trichloride** should be a colorless, crystalline solid.[3] To remove these impurities, a chemical reduction followed by fractional distillation is the recommended method.

Q2: What is the principle behind using metallic antimony to purify antimony trichloride?

Metallic antimony acts as a reducing agent. When heated with impure **antimony trichloride**, it will reduce antimony pentachloride (SbCl₅) to the desired **antimony trichloride** (SbCl₃).[1][4] This ensures that during the subsequent distillation, the more volatile SbCl₅ is not co-distilled with the product.



Q3: What are the key differences in physical properties between **antimony trichloride** and antimony pentachloride that can be exploited for purification?

The primary physical property difference used for purification is the boiling point. **Antimony trichloride** boils at approximately 223°C, while antimony pentachloride has a lower boiling point and tends to decompose around 140°C.[1] This difference allows for their separation via fractional distillation.[5]

Compound	Formula	Melting Point	Boiling Point	Appearance
Antimony Trichloride	SbCl₃	73°C	223°C	Colorless, crystalline solid
Antimony Pentachloride	SbCl₅	2.8°C	~140°C (decomposes)	Reddish-yellow, fuming liquid

Q4: Can I use other reducing agents besides metallic antimony?

Yes, the literature suggests that iron can also be used to reduce antimony(V) and iron(III) compounds during the distillation of **antimony trichloride**.[3]

Q5: My **antimony trichloride** has been exposed to air and has formed a white solid. What is this and can it be reversed?

Antimony trichloride is hygroscopic and reacts with moisture in the air to form antimony oxychloride (SbOCI), a white solid, and hydrochloric acid (HCI).[3][6] This hydrolysis can be reversed by dissolving the material in concentrated hydrochloric acid to convert the antimony oxychloride back to antimony trichloride.[1] The resulting solution can then be distilled to obtain pure, anhydrous antimony trichloride.[1]

Troubleshooting Guides

Issue 1: Product from a synthesis is contaminated with antimony pentachloride.

Symptoms:



- The antimony trichloride product has a yellow or brown color.[2]
- The melting point of the solid product is lower than the expected 73°C.[2]

Root Cause:

- Excess chlorine was used during the synthesis of antimony trichloride from antimony metal and chlorine gas.[1]
- Oxidizing conditions were present during the synthesis or storage.

Solution: Chemical Reduction and Fractional Distillation

This procedure involves two main steps: the reduction of SbCl₅ to SbCl₃ using metallic antimony, followed by purification via fractional distillation.

Experimental Protocol:

Part A: Chemical Reduction

- Setup: In a fume hood, assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried to prevent hydrolysis.
- Reagents: To the round-bottom flask, add the impure **antimony trichloride**. For every 100g of impure SbCl₃, add approximately 5-10g of powdered antimony metal.[4]
- Heating: Gently heat the mixture with agitation. The antimony pentachloride will react with
 the excess metallic antimony to form antimony trichloride.[4] A temperature of around 90°C
 can be maintained for a few hours to ensure the reaction goes to completion.[4]

Part B: Fractional Distillation

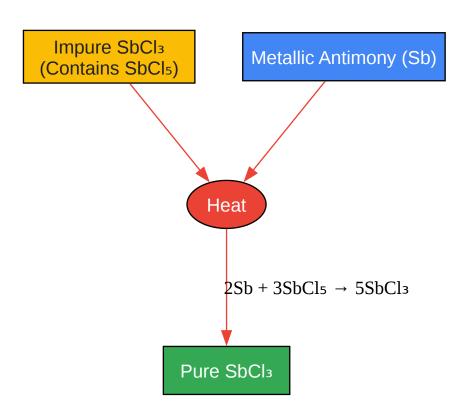
- Distillation: After the reduction step, increase the temperature to begin the distillation.
- Fraction Collection: Collect the fraction that distills between 215°C and 225°C.[5] This fraction will be high-purity **antimony trichloride**.[5] Discard any initial lower-boiling fractions and the higher-boiling residue.



• Product Handling: The purified **antimony trichloride** will solidify in the receiving flask. It should be a colorless, crystalline solid. Due to its hygroscopic nature, it should be handled and stored in a dry, inert atmosphere (e.g., in a desiccator or glove box).[3]

Visualizations





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